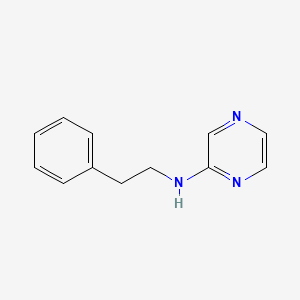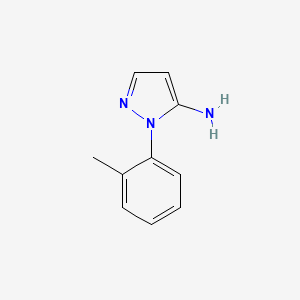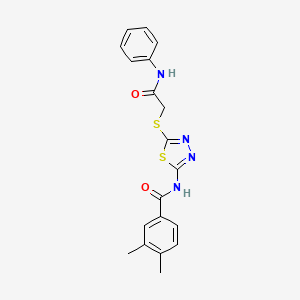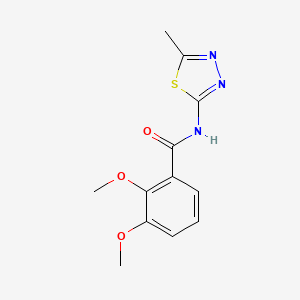![molecular formula C22H22N4O4 B2874627 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide CAS No. 1170490-72-8](/img/structure/B2874627.png)
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with a benzo[d][1,3]dioxol-5-yl moiety has been reported in the literature . For example, an expeditious synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxol-5-yl subunit has been reported . All these newly synthesized compounds have been characterized by elemental analysis and various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of compounds with a benzo[d][1,3]dioxol-5-yl moiety has been studied using various techniques . For example, single crystal X-ray crystallographic results and molecular geometry of a related compound are reported .Chemical Reactions Analysis
The chemical reactions involving compounds with a benzo[d][1,3]dioxol-5-yl moiety have been studied . For example, the reaction of o-hydroxybenzaldehyde with dichloromethane under alkaline conditions forms a dioxole ring, which then reacts with formaldehyde and hydrochloric acid to form the product .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with a benzo[d][1,3]dioxol-5-yl moiety have been studied . For example, the compound 2-(1,3-Benzodioxol-5-yl)piperidine has a molecular formula of C12H15NO2 and a molecular weight of 205.25 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antimicrobial and Antiproliferative Agents : Research has been conducted on the synthesis of compounds bearing the 1,3,4-oxadiazole moiety due to their biological activities. For instance, novel derivatives have been synthesized and evaluated for antimicrobial activities. These compounds exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents. Another study highlighted the antiproliferative properties of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, identifying them as tubulin inhibitors and suggesting their potential in cancer treatment (Khalid et al., 2016); (Krasavin et al., 2014).
Anti-inflammatory and Analgesic Agents : A study on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and 1,3,5-oxadiazepines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents revealed compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the potential of these compounds in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antipsychotic Agents : Derivatives of heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents. These compounds showed promising in vitro binding to dopamine and serotonin receptors and in vivo activity against the apomorphine-induced climbing response in mice, suggesting their potential application in antipsychotic therapy (Norman et al., 1996).
Zukünftige Richtungen
The future directions for research on compounds with a benzo[d][1,3]dioxol-5-yl moiety are promising. The wide spectrum of attractive utilization of these compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Further, biological evaluation of various novel organoselenides synthesized in the laboratory is underway .
Eigenschaften
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-14-4-2-6-17(10-14)23-22(27)26-9-3-5-16(12-26)21-25-24-20(30-21)15-7-8-18-19(11-15)29-13-28-18/h2,4,6-8,10-11,16H,3,5,9,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCZYILKEIDIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2874550.png)

![2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2874553.png)
![1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid](/img/structure/B2874554.png)
![3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2874555.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2874559.png)
![tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate](/img/structure/B2874560.png)


![5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2874565.png)

